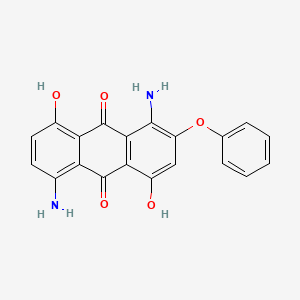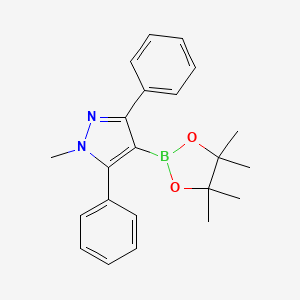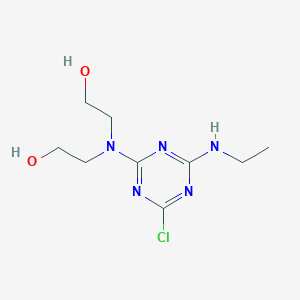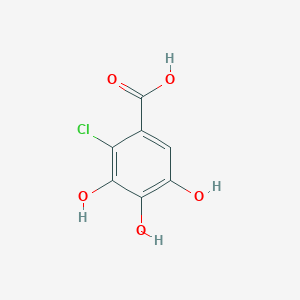
1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione: is a chemical compound with the molecular formula C14H10N2O4 and a molecular weight of 270.24 g/mol . It is known for its distinctive red-brown color and is primarily used as an intermediate in the synthesis of dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione can be synthesized through various methods. One common approach involves the reaction of 1,5-dihydroxyanthraquinone with phenol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs at elevated temperatures, around 150-200°C .
Industrial Production Methods: In industrial settings, the compound is produced using large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes .
Chemical Reactions Analysis
Types of Reactions: 1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form leuco compounds.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of leuco compounds.
Substitution: Formation of substituted anthraquinone derivatives.
Scientific Research Applications
1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various dyes and pigments.
Biology: Investigated for its potential use in biological staining and as a fluorescent marker.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of high-performance dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins . The compound can intercalate into DNA, disrupting its structure and function, which may lead to cell death . Additionally, it can inhibit the activity of certain enzymes, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
- 1,5-Diamino-4,8-dihydroxyanthraquinone
- 1,8-Diamino-4,5-dihydroxyanthraquinone
- 1,5-Diamino-4,8-dihydroxy(p-hydroxyphenyl)anthraquinone
Uniqueness: 1,5-Diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specialized dyes and pigments .
Properties
CAS No. |
77900-85-7 |
|---|---|
Molecular Formula |
C20H14N2O5 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
1,5-diamino-4,8-dihydroxy-2-phenoxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H14N2O5/c21-10-6-7-11(23)15-14(10)19(25)16-12(24)8-13(18(22)17(16)20(15)26)27-9-4-2-1-3-5-9/h1-8,23-24H,21-22H2 |
InChI Key |
UJUJZCVBECKVGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13130954.png)


![6-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B13130972.png)

![1-[2-Methyl-5-(p-anisyl)-3-thienyl]-2,3,3,4,4,5,5-heptafluoro-1-cyclopentene](/img/structure/B13130978.png)
![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-14,17-dicarboxylic acid](/img/structure/B13130996.png)






